molecular formula C12H14ClNO3 B11715154 methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate

methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate

Katalognummer: B11715154
Molekulargewicht: 255.70 g/mol
InChI-Schlüssel: WXAFKBZLGNLNJT-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloroacetamido group attached to a phenylpropanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetic acid, phenylalanine, and methanol.

    Formation of Chloroacetamide: 2-chloroacetic acid is reacted with ammonia or an amine to form 2-chloroacetamide.

    Coupling Reaction: The chloroacetamide is then coupled with phenylalanine under suitable conditions to form the desired product.

    Esterification: Finally, the product is esterified using methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution: Formation of substituted amides or thiol derivatives.

    Hydrolysis: Formation of 2-(2-chloroacetamido)-3-phenylpropanoic acid.

    Reduction: Formation of 2-(2-aminoacetamido)-3-phenylpropanoate.

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (2S)-2-(2-bromoacetamido)-3-phenylpropanoate: Similar structure but with a bromo group instead of a chloro group.

    Methyl (2S)-2-(2-iodoacetamido)-3-phenylpropanoate: Similar structure but with an iodo group instead of a chloro group.

    Methyl (2S)-2-(2-fluoroacetamido)-3-phenylpropanoate: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate is unique due to its specific reactivity and potential applications. The presence of the chloro group provides distinct chemical properties that can be leveraged in various synthetic and biological contexts.

Eigenschaften

Molekularformel

C12H14ClNO3

Molekulargewicht

255.70 g/mol

IUPAC-Name

methyl (2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C12H14ClNO3/c1-17-12(16)10(14-11(15)8-13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15)/t10-/m0/s1

InChI-Schlüssel

WXAFKBZLGNLNJT-JTQLQIEISA-N

Isomerische SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCl

Kanonische SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.